3-Hydroxy desloratadine is a major active metabolite of loratadine, a second-generation non-sedating antihistamine drug. [] It is formed through the extensive metabolism of loratadine in the body via descarboethoxylation and oxidation. [] While loratadine itself exhibits antihistamine activity, 3-hydroxy desloratadine also demonstrates potent H1 antihistamine activity, even surpassing loratadine in potency. [, ] This characteristic makes it a subject of interest for researchers exploring its potential therapeutic applications, particularly in allergic conditions.
Similar to loratadine, 3-hydroxy desloratadine acts as an antagonist of the histamine H1 receptor. [] This means it binds to the receptor, blocking histamine from binding and triggering allergic reactions. [] While the specific binding interactions and downstream signaling pathways affected by 3-hydroxy desloratadine are not elaborated on in the provided abstracts, its efficacy in inhibiting histamine-induced effects is documented. [] For instance, one study found it effective in reducing ileum smooth muscle tension in guinea pigs, suggesting a potential role in alleviating asthma symptoms. []
The primary application of 3-hydroxy desloratadine explored in the provided research is its potential as an antihistamine agent. [] In vitro studies demonstrated its ability to relax ileum smooth muscle, indicating potential in treating asthma. [] In vivo studies in guinea pigs confirmed its efficacy in relieving histamine-induced asthma reactions. [] These findings, along with its improved acute toxicity profile compared to desloratadine, suggest 3-hydroxy desloratadine as a promising candidate for further development as a therapeutic agent for allergic conditions.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: